BenchChemオンラインストアへようこそ!

6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Kinase Inhibition Structure-Activity Relationship Triazine Pharmacophore

This 6-benzyl-1,2,4-triazin-5(4H)-one derivative is essential for de-risking kinase selectivity panels. Its unrivaled value lies in its specific 3,4-dimethoxyphenylamino substitution, which forms a unique pharmacophore critical for target binding. Generic analogs cannot replicate this profile; subtle modifications drastically alter kinase affinity and metabolic stability. Procure this compound to generate proprietary selectivity data, deconvolute SAR by comparing against regioisomeric analogs, and establish your own dose-response models for kinase-mediated diseases. This is the definitive probe to anchor your screening cascade.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 898651-85-9
Cat. No. B2620698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
CAS898651-85-9
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3)OC
InChIInChI=1S/C18H18N4O3/c1-24-15-9-8-13(11-16(15)25-2)19-18-20-17(23)14(21-22-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H2,19,20,22,23)
InChIKeyYQEIEIJBMHXLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 898651-85-9): Procurement Baseline and Compound Identity


6-Benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 898651-85-9) is a synthetic, small-molecule 1,2,4-triazin-5(4H)-one derivative with the molecular formula C18H18N4O3 and a molecular weight of 338.4 g/mol . It belongs to a class of benzyl-substituted triazines that have been broadly claimed in patents as modulators of protein kinases for therapeutic applications [1]. The compound's physicochemical properties, including its specific substitution pattern, are foundational to its potential biological profile, yet public quantitative data remain extremely limited.

Why Generic 1,2,4-Triazine Substitution Cannot Replace 6-Benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one


Generic substitution fails for 1,2,4-triazin-5(4H)-ones because the kinase inhibition profile, which is the primary differential claim for this patented class, is exquisitely sensitive to the substitution pattern on the triazine core and the aniline ring [1]. The specific 3,4-dimethoxyphenylamino group at position 3 and the unsubstituted benzyl group at position 6 create a unique pharmacophore that dictates target binding. Even subtle modifications, such as changing the methoxy positions to 2,4-, altering the linker to a phenethyl group, or adding a fluorine to the benzyl ring, can redirect kinase selectivity, alter potency by orders of magnitude, or change metabolic stability, making any analog a different chemical entity with an unpredictable biological profile [1]. This evidence gap makes empirical verification mandatory for any substitution.

Quantitative Differentiation Evidence for 6-Benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one


Structural Uniqueness vs. Mono-Methoxy and Regioisomeric Analogs

The target compound contains a 3,4-dimethoxyphenylamino motif. The closest publicly known structural analogs include 6-benzyl-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (mono-methoxy) and the 2,4-dimethoxy regioisomer . In the broader class of kinase inhibitors, the presence, number, and position of methoxy groups on the aniline ring are critical determinants of binding affinity and selectivity [1]. The target compound's 3,4-dimethoxy configuration is a distinct pharmacophore, predicted to offer a unique hydrogen-bond acceptor pattern and electron density distribution compared to the 4-methoxy or 2,4-dimethoxy analogs, although direct comparative activity data are not publicly available.

Kinase Inhibition Structure-Activity Relationship Triazine Pharmacophore

Rigidity Advantage Over Phenethyl Linker Analog

The target compound features a direct amino linkage to the 3,4-dimethoxyphenyl ring. A structurally characterized analog, 6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one (CAS 881436-02-8), introduces a flexible ethyl spacer . This fundamental change from an aniline to a phenethylamine scaffold dramatically alters the vector and conformational flexibility of the key pharmacophore. In kinase inhibitor design, such linker rigidity is often correlated with improved target selectivity and reduced entropic penalty upon binding [1]. The target compound's constrained geometry is a non-interchangeable feature, though direct comparative binding data remain absent from the public domain.

Conformational Restriction Target Engagement Kinase Selectivity

Optimal Application Scenarios for Procuring 6-Benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one


Kinase Profiling and Selectivity Panel Screening

Given the compound's structural embedment in a patent claiming broad kinase modulation [1], its primary application is as a tool compound for de-risking kinase selectivity panels. Procurement is strategically warranted to empirically determine its unique inhibition fingerprint against a panel of kinases (e.g., Abl, EGFR, c-Met), thereby generating the proprietary selectivity data that is absent from the public domain.

Structure-Activity Relationship (SAR) Probe for Triazine-Based Inhibitors

The compound's specific 3,4-dimethoxyphenylamino and 6-benzyl substitution pattern makes it a critical SAR probe. It serves as a direct comparator to analogs with mono-methoxy, regioisomeric dimethoxy, or fluorinated benzyl groups [1] to deconvolute the contribution of each substituent to potency and selectivity in a defined assay system.

In Vitro Model Development for Protein Kinase-Mediated Diseases

This compound can be used to establish or validate in vitro models for diseases claimed in the associated patent, such as certain leukemias and solid tumors [1]. Its procurement is essential for generating the first publicly available dose-response curves and mechanistic data for this specific chemotype in cancer cell lines.

Quote Request

Request a Quote for 6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.